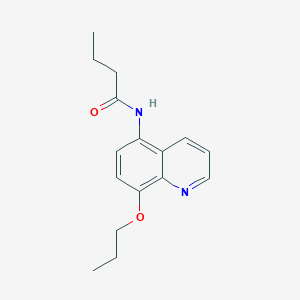
N-(8-propoxyquinolin-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-propoxyquinolin-5-yl)butanamide is an organic compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, material science, and industrial chemistry. The unique structure of this compound, which includes a quinoline ring substituted with a propoxy group and a butanamide moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid . The propoxy group can be introduced through an alkylation reaction using propyl bromide and a base such as potassium carbonate . The final step involves the formation of the butanamide moiety through an amidation reaction with butanoyl chloride and a base like triethylamine .
Industrial Production Methods
Industrial production of N-(8-propoxyquinolin-5-yl)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(8-propoxyquinolin-5-yl)butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Alkyl or aryl halides, base such as potassium carbonate; reaction conditionsreflux, solvent such as dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
N-(8-propoxyquinolin-5-yl)butanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(8-propoxyquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication and transcription processes, leading to cell death . Additionally, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . The propoxy group and butanamide moiety may enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(8-quinolinyl)butanamide: Lacks the propoxy group, which may result in lower binding affinity and specificity for molecular targets.
N-(8-propoxyquinolin-5-yl)acetamide: Contains an acetamide moiety instead of a butanamide moiety, which may affect its biological activity and pharmacokinetic properties.
N-(8-propoxyquinolin-5-yl)propanamide: Contains a propanamide moiety instead of a butanamide moiety, which may influence its chemical reactivity and stability.
Uniqueness
N-(8-propoxyquinolin-5-yl)butanamide is unique due to the presence of both the propoxy group and the butanamide moiety, which may enhance its biological activity and specificity for molecular targets. The combination of these functional groups provides a versatile scaffold for the development of new therapeutic agents and materials with unique properties .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(8-propoxyquinolin-5-yl)butanamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-6-15(19)18-13-8-9-14(20-11-4-2)16-12(13)7-5-10-17-16/h5,7-10H,3-4,6,11H2,1-2H3,(H,18,19) |
InChI Key |
QVPFBIQTOXLAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


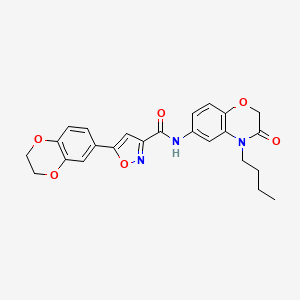
![N-(3-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11314468.png)
![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11314471.png)
![4-Methylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11314478.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314484.png)
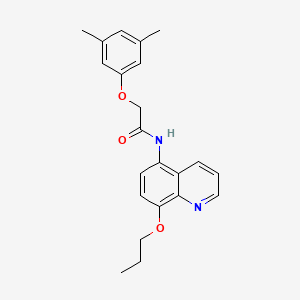
![N-cyclohexyl-2-{[(2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}benzamide](/img/structure/B11314508.png)
![2-[2-(4-Methoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B11314516.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314519.png)
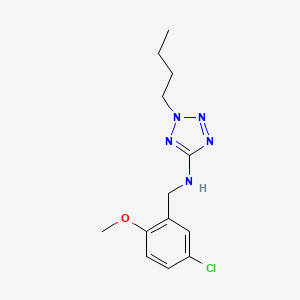
![5-ethyl-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11314531.png)
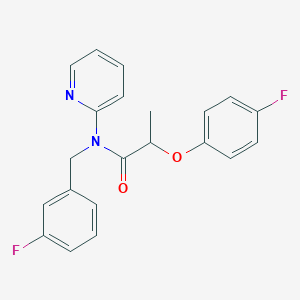
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11314553.png)
![3,5-dimethyl-2-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11314554.png)
